molecular formula C14H15N B351596 2',4'-Dimethyl[1,1'-biphenyl]-2-ylamine

2',4'-Dimethyl[1,1'-biphenyl]-2-ylamine

Cat. No.: B351596
M. Wt: 197.27g/mol
InChI Key: MGNPOCXTUXYIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',4'-Dimethyl[1,1'-biphenyl]-2-ylamine is a biphenyl derivative featuring a primary amine group at position 2 of the biphenyl core and methyl substituents at positions 2' and 4' (Figure 1). Its molecular formula is C₁₄H₁₅N, with a molecular weight of 197.28 g/mol.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27g/mol

IUPAC Name

2-(2,4-dimethylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)15/h3-9H,15H2,1-2H3

InChI Key

MGNPOCXTUXYIFK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2N)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following compounds share the biphenyl-amine backbone but differ in substituent type, position, and functional groups:

3',4'-Difluoro[1,1'-biphenyl]-2-amine (CAS: 873056-62-3)
  • Substituents : Fluorine atoms at 3' and 4', amine at position 2.
  • Molecular Formula : C₁₂H₉F₂N.
  • Molecular Weight : 205.21 g/mol.
  • Key Differences : Fluorine’s strong electron-withdrawing nature reduces basicity compared to methyl groups. This compound is utilized in analytical method development and Quality Control (QC) for pharmaceutical production .
2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine
  • Substituents : Methyl groups at 2 and 2', primary amines at 4 and 4'.
  • Molecular Formula : C₁₄H₁₆N₂.
  • Molecular Weight : 212.29 g/mol.
  • Key Differences: The dual amine groups enable applications in polymer synthesis (e.g., cross-linking agents) and coordination chemistry as ligands. Steric hindrance from methyl groups may limit reactivity compared to mono-amine analogs .
4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine (CAS: 946785-05-3)
  • Substituents : Biphenyl-2-yloxy group at position 4, methyl at position 3, amine at position 1.
  • Molecular Formula: C₁₉H₁₇NO.
  • Molecular Weight : 275.3 g/mol.
  • Key Differences : The ether linkage enhances solubility in polar organic solvents. This compound may serve as a precursor in heterocyclic synthesis or dye manufacturing .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
2',4'-Dimethyl[1,1'-biphenyl]-2-ylamine 2',4'-dimethyl, 2-amine C₁₄H₁₅N 197.28 Pharmaceutical intermediates (inferred)
3',4'-Difluoro[1,1'-biphenyl]-2-amine 3',4'-difluoro, 2-amine C₁₂H₉F₂N 205.21 Analytical method validation
2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine 2,2'-dimethyl, 4,4'-diamine C₁₄H₁₆N₂ 212.29 Polymer synthesis
4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine Biphenyl-2-yloxy, 3-methyl, 4-amine C₁₉H₁₇NO 275.3 Heterocyclic chemistry

Physicochemical Properties

  • Basicity : The amine group in this compound is more basic than in 3',4'-difluoro derivatives due to electron-donating methyl groups.
  • Thermal Stability : Diamines (e.g., 2,2'-Dimethyl-4,4'-diamine) exhibit higher thermal stability, suitable for high-temperature polymer processing .

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